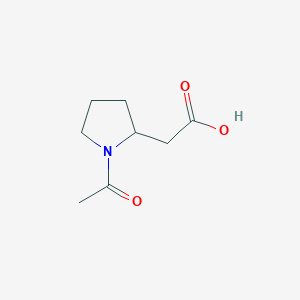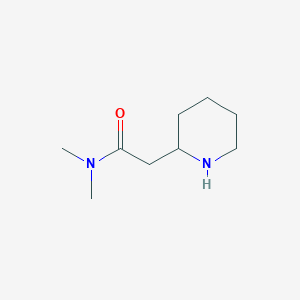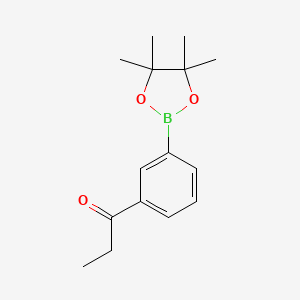
N-acetylhomoproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetylhomoproline is a derivative of the amino acid proline, where an acetyl group is attached to the nitrogen atom of the proline ring. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and has a molecular formula of C7H11NO3.
准备方法
Synthetic Routes and Reaction Conditions
N-acetylhomoproline can be synthesized through the acetylation of homoproline. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is carried out at a temperature range of 50°C to 70°C to ensure efficient acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to ensure the quality of the final product .
化学反应分析
Types of Reactions
N-acetylhomoproline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
科学研究应用
N-acetylhomoproline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in protein structure and function.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-aging properties.
Industry: It is used in the production of cosmetics and pharmaceuticals
作用机制
The mechanism of action of N-acetylhomoproline involves its interaction with specific molecular targets and pathways. It is known to inhibit the formation of advanced glycation end-products (AGEs), which are compounds that contribute to aging and various diseases. By preventing the formation of AGEs, this compound helps maintain the structural integrity of proteins and other biomolecules .
相似化合物的比较
N-acetylhomoproline can be compared with other similar compounds, such as:
N-acetylproline: Similar in structure but lacks the additional carbon atom present in this compound.
N-acetylcysteine: Contains a sulfur atom and is used for its antioxidant properties.
N-acetylglutamine: Contains an additional amide group and is used in sports medicine
Its ability to inhibit AGE formation sets it apart from other similar compounds .
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-(1-acetylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI 键 |
DWADYZCPVLAXOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)




![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)




![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)


